Cas no 62396-48-9 ((tert-Butoxycarbonyl)-D-aspartic acid)

(tert-Butoxycarbonyl)-D-aspartic acid (Boc-D-Asp-OH) is a protected derivative of D-aspartic acid, widely used in peptide synthesis and organic chemistry. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amino functionality, ensuring selective reactivity during multi-step syntheses. This compound is particularly valuable in the preparation of chiral intermediates and bioactive peptides, where stereochemical integrity is critical. Its high purity and stability under various reaction conditions make it a preferred choice for researchers. Additionally, Boc-D-Asp-OH is compatible with standard coupling reagents, facilitating efficient incorporation into peptide chains. The product is commonly utilized in pharmaceutical research and asymmetric synthesis applications.
(tert-Butoxycarbonyl)-D-aspartic acid structure
62396-48-9 structure
Product Name:(tert-Butoxycarbonyl)-D-aspartic acid
CAS No:62396-48-9
MF:C9H15NO6
MW:233.218503236771
MDL:MFCD00798618
CID:57864
PubChem ID:7021110
Update Time:2025-11-05

(tert-Butoxycarbonyl)-D-aspartic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-D-Aspartic acid
    • N-(tert-Butoxycarbonyl)-D-aspartic acid
    • Boc-D-Asp-OH
    • BOC-D-ASP BR
    • N-Boc-D-aspartic Acid
    • N-Boc-D-Asp
    • N-tert-butoxycarbonyl-D-aspartic acid
    • tert-Butyloxycarbonyl-D-aspartic acid
    • D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
    • Boc-D-Asparticacid
    • N-Boc-L-aspartic Acid
    • PubChem12159
    • N-t-boc-d-aspartic acid
    • KSC494C3P
    • KM0608
    • (tert-Butoxycarbonyl)-D-aspartic acid
    • AM81587
    • AB07212
    • MFCD00798618
    • Boc-L-Asp-OH
    • AKOS015838058
    • HY-42067
    • DTXSID80427332
    • SCHEMBL1486220
    • EN300-1589600
    • D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-
    • DS-15836
    • CS-0020433
    • AC-24121
    • AC-24123
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid
    • Q-101670
    • N-[(1,1-dimethylethoxy)carbonyl]-D-aspartic acid
    • A833758
    • N-Boc-D-asparticAcid
    • B2965
    • 62396-48-9
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOIC ACID
    • C9H15NO6
    • DB-022776
    • KAJBMCZQVSQJDE-RXMQYKEDSA-N
    • MDL: MFCD00798618
    • Inchi: 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
    • InChI Key: KAJBMCZQVSQJDE-RXMQYKEDSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 233.09000
  • Monoisotopic Mass: 233.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.302
  • Boiling Point: 377.4℃ at 760 mmHg
  • Flash Point: 182.1 °C
  • Refractive Index: 5.3 ° (C=1, MeOH)
  • PSA: 112.93000
  • LogP: 0.82990
  • Solubility: Not determined

(tert-Butoxycarbonyl)-D-aspartic acid Security Information

  • Safety Instruction: 24/25
  • Storage Condition:Store in cold storage.

(tert-Butoxycarbonyl)-D-aspartic acid Pricemore >>

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(tert-Butoxycarbonyl)-D-aspartic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:62396-48-9)Boc-D-Aspartic acid
Order Number:sfd5022
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Additional information on (tert-Butoxycarbonyl)-D-aspartic acid

tert-Butyloxycarbonyl-D-Aspartic Acid (CAS No: 62396-48-9)

The compound tert-butyl oxycarbonyl-D-aspartic acid, also known by its CAS number 62396-48-9, is a significant molecule in the field of organic chemistry and biochemistry. This compound is widely recognized for its role as a building block in peptide synthesis and its applications in various biochemical studies. The structure of this compound comprises a D-aspartic acid moiety, which is a chiral amino acid, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amine functionality during the synthesis process.

The synthesis of tert-butyl oxycarbonyl-D-aspartic acid typically involves the reaction of D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or N-methylmorpholine. This reaction selectively protects the amine group of D-aspartic acid, yielding the Boc-protected derivative. The reaction conditions are optimized to ensure high yields and purity, making this compound suitable for use in demanding applications such as solid-phase peptide synthesis (SPPS) and other chemical transformations.

In recent years, there has been a growing interest in the use of chiral amino acids like D-aspartic acid in drug discovery and development. The incorporation of chiral centers into drug molecules is crucial for achieving the desired pharmacokinetic and pharmacodynamic properties. The Boc protection strategy has been extensively studied and refined to ensure compatibility with various synthetic protocols, including those involving sensitive functional groups or stereochemically demanding reactions.

One of the most notable applications of tert-butyl oxycarbonyl-D-aspartic acid is in the field of peptide therapeutics. Peptides are increasingly being explored as potential drug candidates due to their high specificity and efficacy in targeting various disease states. The use of Boc-protected amino acids allows for precise control over the sequence and stereochemistry of peptide chains, which is essential for achieving the desired biological activity.

Recent studies have also highlighted the potential of this compound in enantioselective synthesis and asymmetric catalysis. The presence of the Boc group enables chemists to perform stereoselective reactions with high efficiency, leading to the formation of enantiomerically pure compounds. This has significant implications for the development of chiral drugs, which often require high enantiomeric excess to ensure safety and efficacy.

In addition to its role in peptide synthesis, tert-butyl oxycarbonyl-D-aspartic acid has found applications in materials science and nanotechnology. For instance, it has been used as a precursor for the synthesis of biodegradable polymers and nanoparticles, which are being explored for drug delivery applications. The ability to control the stereochemistry and functional groups during polymer synthesis makes this compound a valuable tool in this emerging field.

The importance of this compound is further underscored by its inclusion in various chemical databases and its frequent citation in scientific literature. Researchers have utilized this compound to investigate fundamental questions in organic chemistry, biochemistry, and materials science. Its versatility and compatibility with a wide range of synthetic methods make it an indispensable tool for chemists working across diverse disciplines.

In conclusion, tert-butyl oxycarbonyl-D-aspartic acid, with its CAS number 62396-48-9, is a vital molecule that continues to play a pivotal role in modern chemical research. Its applications span from peptide synthesis to drug discovery and materials science, reflecting its broad utility across multiple fields. As research into chiral compounds and enantioselective synthesis continues to advance, this compound will undoubtedly remain at the forefront of scientific innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:62396-48-9)Boc-D-Aspartic acid
sfd5022
Purity:99.9%
Quantity:200kg
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